molecular formula C8H17NO4P- B12531082 Butyl morpholin-4-ylphosphonate CAS No. 666846-05-5

Butyl morpholin-4-ylphosphonate

Cat. No.: B12531082
CAS No.: 666846-05-5
M. Wt: 222.20 g/mol
InChI Key: LOWFKXBNLRGLSW-UHFFFAOYSA-M
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Description

Phosphonate esters are typically used in organic synthesis, coordination chemistry, and as flame retardants or plasticizers. However, due to the absence of direct data, this article will focus on structurally analogous butyl esters (e.g., acrylates, acetates) from the provided evidence to illustrate comparative analysis methodologies.

Properties

CAS No.

666846-05-5

Molecular Formula

C8H17NO4P-

Molecular Weight

222.20 g/mol

IUPAC Name

butoxy(morpholin-4-yl)phosphinate

InChI

InChI=1S/C8H18NO4P/c1-2-3-6-13-14(10,11)9-4-7-12-8-5-9/h2-8H2,1H3,(H,10,11)/p-1

InChI Key

LOWFKXBNLRGLSW-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)(N1CCOCC1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl morpholin-4-ylphosphonate typically involves the reaction of morpholine with a phosphonate ester. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require heating and the presence of a base to facilitate the formation of the phosphonate bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl morpholin-4-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Butyl morpholin-4-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl morpholin-4-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

The following butyl esters are compared based on physicochemical properties, safety profiles, and applications using the provided evidence:

Table 1: Physical and Chemical Properties
Property Butyl Acrylate Butyl Acetate Butyl Carbitol Acetate
Chemical Formula C₇H₁₂O₂ C₆H₁₂O₂ C₁₀H₂₀O₄
Molecular Weight 128.17 g/mol 116.16 g/mol 204.3 g/mol
Boiling Point 145–148°C 126°C 246.7°C
Density 0.894 g/cm³ (20°C) 0.8825 g/cm³ (20°C) 0.979 g/cm³ (20°C)
Vapor Pressure 4.3 mmHg (20°C) 11.5 mmHg (25°C) <0.001 kPa (20°C)
Solubility in Water Slightly soluble 0.6 g/100 mL 6.5 g/100 g (25°C)

Key Observations :

  • Butyl Carbitol Acetate exhibits the highest boiling point and molecular weight, reflecting its use as a high-boiling solvent .
  • Butyl Acetate has the highest vapor pressure, indicating higher volatility compared to the others .

Key Observations :

  • Butyl Acrylate poses significant skin and respiratory hazards, requiring stringent handling protocols .
  • Butyl Carbitol Acetate has a higher flash point, reducing flammability risks compared to Butyl Acrylate .

Key Observations :

  • Butyl Acrylate is widely regulated due to its toxicity and flammability, listed in inventories like TSCA and IECSC .
  • Butyl Carbitol Acetate’s low volatility makes it ideal for specialty coatings and electronics cleaning .

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